molecular formula C18H17N3O2 B14348907 Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate CAS No. 92462-09-4

Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate

Cat. No.: B14348907
CAS No.: 92462-09-4
M. Wt: 307.3 g/mol
InChI Key: IGVHTCHOPBNJSJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a cyano group, a phenyl group, and a phenylhydrazinyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and phenylhydrazinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

92462-09-4

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl 3-(N-aminoanilino)-2-cyano-3-phenylprop-2-enoate

InChI

InChI=1S/C18H17N3O2/c1-2-23-18(22)16(13-19)17(14-9-5-3-6-10-14)21(20)15-11-7-4-8-12-15/h3-12H,2,20H2,1H3

InChI Key

IGVHTCHOPBNJSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)N(C2=CC=CC=C2)N)C#N

Origin of Product

United States

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